5-propyl-4H-1,2,4-triazole-3-thiol
Description
5-Propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole ring substituted with a propyl group at position 5 and a thiol (-SH) group at position 2. Its synthesis typically involves multi-step reactions, such as hydrazinolysis, cyclization, and alkylation, as observed in structurally related compounds .
Properties
IUPAC Name |
5-propyl-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-2-3-4-6-5(9)8-7-4/h2-3H2,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHAMKQVODCJTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=S)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368649 | |
| Record name | 5-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7271-46-7 | |
| Record name | 1,2-Dihydro-5-propyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7271-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of propylhydrazine with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-propyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or thioesters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and thioesters.
Scientific Research Applications
5-propyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with metal ions and other biomolecules through coordination bonds, affecting various biological processes .
Comparison with Similar Compounds
Physical-Chemical Properties
Substituents significantly alter physical properties:
Note: Alkyl chains (propyl) improve solubility in organic solvents, while adamantane or aromatic groups increase melting points and rigidity.
Enzyme Inhibition
Biological Activity
5-Propyl-4H-1,2,4-triazole-3-thiol (C₅H₈N₄S) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and relevant research findings.
1. Chemical Structure and Properties
This compound features a five-membered triazole ring with a propyl group at the 4-position and a thiol (-SH) group at the 3-position. This unique structure allows it to engage in various biochemical interactions, making it a versatile compound in both biological and industrial applications.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈N₄S |
| Molecular Weight | 143.21 g/mol |
| Melting Point | 250-254 °C |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through its thiol and nitrogen groups. The compound is known to bind with enzymes such as cytochrome P450, which plays a critical role in drug metabolism.
Target Interactions
- Enzyme Inhibition : Similar triazole derivatives have been reported to inhibit kinases and other enzymes by binding to their active sites.
- Metal Ion Coordination : The thiol group can form complexes with metal ions (e.g., cadmium (II)), modulating enzyme activity and influencing cellular processes.
3. Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacteria and fungi. For instance:
- Staphylococcus aureus : Inhibits growth at low concentrations.
- Aspergillus flavus : Effective against fungal infections.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties by influencing cell signaling pathways and gene expression.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through modulation of specific biochemical pathways.
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against pathogenic strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined, showing promising results for future antibiotic development.
- Cellular Mechanisms : Research involving cellular assays demonstrated that the compound affects cell viability and proliferation by modulating apoptosis-related pathways.
- Pharmacokinetics : Studies indicate that the compound exhibits favorable pharmacokinetic properties under laboratory conditions, with stability observed over time.
5. Applications in Scientific Research
This compound finds applications across various fields:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial agents.
- Materials Science : Used in synthesizing luminescent materials and as a corrosion inhibitor in industrial processes.
6. Conclusion
The biological activity of this compound presents significant potential for therapeutic applications due to its diverse mechanisms of action and efficacy against microbial pathogens. Ongoing research is essential to fully elucidate its pharmacological properties and optimize its use in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
